Dibenamine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Dibenamina se puede sintetizar mediante la reacción de cloruro de bencilo con N,N-dibencilamina en presencia de una base. La reacción generalmente ocurre a temperaturas que oscilan entre 20 y 75 grados Celsius . El proceso implica los siguientes pasos:

- Adición de cloruro de bencilo a N,N-dibencilamina.

- Reacción en presencia de una base como el hidróxido de sodio.

- Purificación mediante cromatografía en columna para obtener el producto final.

Métodos de Producción Industrial: La producción industrial de Dibenamina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas de purificación automatizados mejora la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Dibenamina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro en la Dibenamina puede ser sustituido por otros nucleófilos, lo que lleva a la formación de diferentes derivados.

Reacciones de Oxidación y Reducción: La Dibenamina se puede oxidar o reducir en condiciones específicas para producir varios productos.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen hidróxido de sodio y otras bases.

Reacciones de Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.

Reacciones de Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Productos Principales Formados:

- Derivados sustituidos de Dibenamina.

- Formas oxidadas o reducidas del compuesto .

Aplicaciones Científicas De Investigación

La Dibenamina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La Dibenamina ejerce sus efectos uniéndose irreversiblemente a los receptores adrenérgicos, bloqueando así la acción de los agonistas adrenérgicos como la epinefrina. Esto lleva a una disminución de la presión arterial y otros efectos fisiológicos asociados con la estimulación adrenérgica . El compuesto se dirige principalmente a los receptores alfa-adrenérgicos, interfiriendo con las vías de señalización normales y dando como resultado un bloqueo adrenérgico .

Compuestos Similares:

Fenoxibenzamina: Otro bloqueador adrenérgico con propiedades similares pero estructura química diferente.

Prazosin: Un bloqueador alfa-adrenérgico que se usa para tratar la hipertensión.

Dobutamina: Un agonista beta-adrenérgico con efectos farmacológicos diferentes.

Singularidad de la Dibenamina: La Dibenamina es única debido a su unión irreversible a los receptores adrenérgicos, lo que proporciona una duración de acción prolongada en comparación con otros bloqueadores adrenérgicos . Esta propiedad la hace particularmente útil en la investigación y aplicaciones terapéuticas donde se desea un bloqueo adrenérgico sostenido .

Comparación Con Compuestos Similares

Phenoxybenzamine: Another adrenergic blocker with similar properties but different chemical structure.

Prazosin: An alpha-adrenergic blocker used to treat hypertension.

Dobutamine: A beta-adrenergic agonist with different pharmacological effects.

Uniqueness of Dibenamine: this compound is unique due to its irreversible binding to adrenergic receptors, which provides a prolonged duration of action compared to other adrenergic blockers . This property makes it particularly useful in research and therapeutic applications where sustained adrenergic blockade is desired .

Actividad Biológica

Dibenamine, chemically known as N,N-dibenzyl-β-chloroethylamine, is a sympatholytic agent primarily used for its adrenergic blocking properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an irreversible antagonist of alpha-adrenergic receptors. Its action leads to a prolonged blockade of these receptors, which results in various physiological effects:

- Adrenergic Blockade : this compound inhibits the action of catecholamines (norepinephrine and epinephrine) at alpha-adrenergic receptors, leading to vasodilation and decreased blood pressure .

- Intraocular Pressure Reduction : Experimental studies indicate that this compound can lower intraocular pressure, making it a candidate for treating conditions like glaucoma .

- CNS Effects : At higher doses, this compound may stimulate the central nervous system (CNS), causing nausea, vomiting, and even convulsions .

Therapeutic Applications

This compound has been utilized in various clinical scenarios:

- Hypertension Management : Due to its sympatholytic effects, this compound has been investigated as a treatment for hypertension. Its ability to lower blood pressure through adrenergic blockade makes it a valuable tool in managing hypertensive crises .

- Glaucoma Treatment : The compound has shown promise in lowering intraocular pressure in patients with glaucoma, providing an alternative to traditional therapies .

- Psychiatric Disorders : There is emerging interest in the potential use of this compound in treating anxiety disorders and post-traumatic stress disorder (PTSD) due to its effects on adrenergic signaling pathways .

Case Study 1: Hypertension

A clinical study involving 54 patients demonstrated that intravenous administration of this compound effectively reduced blood pressure in hypertensive individuals. The study highlighted the drug's potential utility in acute hypertensive episodes .

Case Study 2: Glaucoma

In a controlled trial assessing the efficacy of this compound on intraocular pressure, patients treated with the compound exhibited significant reductions compared to placebo groups. This suggests that this compound may serve as an adjunct therapy for glaucoma management .

Case Study 3: PTSD

Recent case series have explored the use of this compound alongside other medications for PTSD treatment. Although not widely studied for this indication, preliminary findings suggest potential benefits in symptom management when combined with SSRIs/SNRIs .

Data Summary

| Study/Case | Population | Intervention | Outcome |

|---|---|---|---|

| Hypertension Study | 54 patients | Intravenous this compound | Significant blood pressure reduction |

| Glaucoma Trial | Various | Oral this compound | Lowered intraocular pressure |

| PTSD Case Series | 3 patients | This compound + SSRIs/SNRIs | Improvement in trauma-related symptoms |

Propiedades

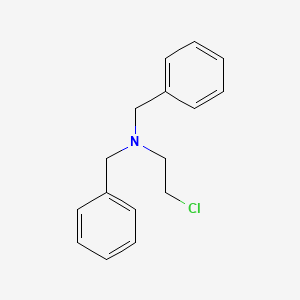

IUPAC Name |

N,N-dibenzyl-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLWSSUWNCJILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199001 | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ALPHA-ADRENERGIC BLOCKING AGENTS BIND SELECTIVELY TO ALPHA CLASS OF ADRENERGIC RECEPTORS & THEREBY INTERFERE WITH CAPACITY OF SYMPATHOMIMETIC AMINES TO INITIATE ACTIONS AT THESE SITES. ...DIBENAMINE BIND/S/ COVALENTLY TO ALPHA RECEPTOR & PRODUCE/S/ IRREVERSIBLE & INSURMOUNTABLE TYPE OF BLOCKADE., ...DIBENAMINE HAS RELATIVELY LOW ANTIHISTAMINIC ACTIVITY... | |

| Record name | DIBENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

51-50-3 | |

| Record name | N-(2-Chloroethyl)dibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.